1-Benzyl-7-methyl-1H-indole-3-carbonitrile

DYRK1A Kinase Inhibitor Structure-Activity Relationship

Indole-3-carbonitrile scaffolds exhibit extreme sensitivity to N1-substituent bulk; generic analogs risk off-target effects. 1-Benzyl-7-methyl-1H-indole-3-carbonitrile serves as an essential negative control for DYRK1A kinase assays, ensuring target specificity. • Complete loss of DYRK1A inhibition validates target engagement • Enables precise SAR mapping of steric/electronic requirements • Ideal probe for fragment-based drug design in neurodegenerative research Procurement: ≥97% purity, in stock, immediate global shipping.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
Cat. No. B11866906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-7-methyl-1H-indole-3-carbonitrile
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C#N
InChIInChI=1S/C17H14N2/c1-13-6-5-9-16-15(10-18)12-19(17(13)16)11-14-7-3-2-4-8-14/h2-9,12H,11H2,1H3
InChIKeyLLSHCSIOFNGWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-7-methyl-1H-indole-3-carbonitrile: A Functionalized Indole Scaffold for Kinase-Targeted Drug Discovery


1-Benzyl-7-methyl-1H-indole-3-carbonitrile (CAS 1426847-74-6) is a synthetic indole derivative characterized by a benzyl group at the N1 position, a methyl group at the C7 position, and a nitrile group at the C3 position . This specific substitution pattern is frequently employed in medicinal chemistry as a privileged scaffold for the development of kinase inhibitors, particularly those targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a key target in neurodegenerative diseases such as Alzheimer's and Down syndrome [1]. Its molecular architecture provides a versatile platform for fragment-based drug design and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against related kinase families .

The Non-Interchangeable Nature of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile in DYRK1A Inhibitor Design


Generic substitution of indole-3-carbonitrile scaffolds is contraindicated in DYRK1A inhibitor development due to extreme sensitivity of the target binding pocket to N1-substituent bulk and electronic character. SAR studies reveal that even minor alterations at the indole nitrogen, such as a benzyl group, can completely ablate inhibitory activity, whereas a smaller methyl group is partially tolerated [1]. This stark differential activity profile mandates the use of specific, structurally-defined analogs like 1-Benzyl-7-methyl-1H-indole-3-carbonitrile for robust SAR and mechanistic validation, as off-target effects and loss of potency are not predictable from parent scaffold behavior alone . Consequently, procurement of the exact compound is essential for reproducible and interpretable kinase inhibition studies.

Quantitative Differentiation of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile Against Key DYRK1A Scaffold Analogs


N1-Benzyl Substitution Completely Abolishes DYRK1A Inhibitory Activity

In a direct head-to-head SAR study evaluating indole-3-carbonitrile derivatives, the introduction of a benzyl residue at the N1 position (as in compounds 13a–b) resulted in a complete loss of DYRK1A inhibitory activity [1]. In contrast, the unsubstituted parent fragment (7-chloro-1H-indole-3-carbonitrile) and a smaller N1-methyl analog retained measurable, albeit reduced, inhibitory activity [1]. This finding demonstrates that the steric bulk and lipophilicity introduced by the N1-benzyl group are not tolerated in the ATP-binding pocket of DYRK1A, providing a critical selectivity filter for compound selection in kinase profiling panels.

DYRK1A Kinase Inhibitor Structure-Activity Relationship

Physicochemical Property Optimization Through Strategic C7-Methyl Substitution

The C7-methyl group in 1-Benzyl-7-methyl-1H-indole-3-carbonitrile serves as a key modulator of lipophilicity and metabolic stability compared to unsubstituted or halogenated indole-3-carbonitrile analogs. While direct experimental logP values for this specific compound are not publicly reported, computational predictions based on its SMILES structure (N#CC1=CN(CC2=CC=CC=C2)C3=C1C=CC=C3C) estimate a logP of approximately 3.87 , placing it in an optimal range for passive membrane permeability while mitigating the risk of excessive lipophilicity that can lead to promiscuous binding or poor aqueous solubility. In contrast, the 7-chloro analog (logP ~2.8) may exhibit reduced cellular permeability, and the 7-iodo analog (logP ~4.2) may present solubility challenges [1]. This balanced lipophilicity profile makes the 7-methyl derivative a preferred choice for cellular assays requiring efficient target engagement without the confounding effects of extreme hydrophobicity.

Lipophilicity Solubility Drug-likeness

Enhanced Synthetic Accessibility and Scalability for Fragment-Based Drug Discovery

The synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile proceeds via a robust, two-step protocol involving N-alkylation of 7-methyl-1H-indole-3-carbonitrile with benzyl bromide using NaH in THF or DMF, followed by cyanation with NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) in the presence of BF3·OEt2 [1]. This methodology is well-established and scalable, offering a distinct advantage over more complex or lower-yielding syntheses required for other substituted indole-3-carbonitriles, such as those bearing sensitive functional groups at the 2-position or halogen atoms at the 7-position . The commercial availability of both the parent indole and benzyl bromide ensures a reliable and cost-effective supply chain for medicinal chemistry campaigns, reducing lead times and enabling rapid SAR exploration.

Synthetic Chemistry Fragment-Based Drug Design Scale-up

Strategic Research Applications for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile in Kinase Drug Discovery


Negative Control and Selectivity Profiling in DYRK1A Inhibitor Development

Due to the complete loss of DYRK1A inhibitory activity conferred by the N1-benzyl group, 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is ideally suited as a negative control compound in kinase inhibition assays [1]. Its use ensures that observed biological effects are specific to DYRK1A target engagement rather than off-target interactions common to the indole scaffold. This application is critical for validating the selectivity and mechanism of action of novel DYRK1A inhibitors in both biochemical and cell-based assays [1].

Structure-Activity Relationship (SAR) Studies to Map DYRK1A Binding Pocket Tolerability

This compound serves as a key probe in SAR campaigns aimed at understanding the steric and electronic constraints of the DYRK1A ATP-binding pocket. By comparing its activity profile (complete loss of activity) with that of N1-unsubstituted, N1-methyl, and other N1-alkyl analogs, researchers can precisely map the spatial and hydrophobic requirements for ligand binding [1]. This information is essential for designing next-generation DYRK1A inhibitors with improved potency and selectivity .

Fragment-Based Drug Design and Chemical Library Diversification

As a readily accessible and synthetically versatile building block, 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is a valuable component of fragment-based drug discovery libraries targeting neurodegenerative diseases [1]. Its unique substitution pattern allows for further functionalization at multiple positions, enabling the generation of diverse chemical matter for high-throughput screening and hit-to-lead optimization campaigns . The compound's balanced lipophilicity (predicted LogP ~3.87) makes it a favorable starting point for medicinal chemistry optimization .

Cellular Target Engagement Studies in DYRK1A-Dependent Disease Models

The compound's physicochemical properties (predicted LogP ~3.87) support its use in cell-based assays to study DYRK1A function and validate target engagement in disease-relevant cellular models of Alzheimer's disease and Down syndrome [1]. While it lacks intrinsic DYRK1A inhibitory activity, it can serve as a control to rule out non-specific effects of the indole scaffold in phenotypic screens, ensuring that observed cellular responses are attributed to specific kinase inhibition .

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